N-acétyl-L-tyrosinate d'éthyle

Vue d'ensemble

Description

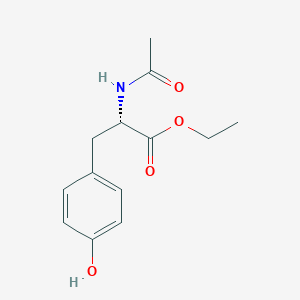

Ethyl N-acetyl-L-tyrosinate is a derivative of L-tyrosine, an amino acid found in many proteins. It is the ethyl ester of N-acetyltyrosine, characterized by the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . This compound is known for its applications in various fields, including food flavoring, supplements, and scientific research.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

Ethyl N-acetyl-L-tyrosinate exhibits promising pharmacological features, particularly as an antioxidant and a precursor for biologically active compounds. Its structure allows it to participate in various biochemical reactions, making it a potential candidate for synthesizing drugs targeting oxidative stress-related diseases .

Drug Development

Research indicates that derivatives of N-acetyl-L-tyrosine, including ethyl N-acetyl-L-tyrosinate, can serve as substrates in enzymatic reactions. For instance, studies have shown that these compounds can be hydrolyzed by specific enzymes, which may lead to the development of targeted therapies for conditions such as chronic tonsillitis where hydrolytic activity is crucial . Furthermore, the compound's ability to enhance oral bioavailability positions it as a favorable option in drug formulation .

Drug Delivery Systems

Nanoparticle Formation

Recent advancements have demonstrated that L-tyrosine-based polymers can self-assemble into nanoparticles that encapsulate anticancer drugs effectively. Ethyl N-acetyl-L-tyrosinate can be utilized in creating biodegradable amphiphilic poly(ester-urethane) nanoparticles that show excellent drug delivery capabilities. These nanoparticles have been tested for delivering chemotherapeutic agents like doxorubicin and camptothecin, demonstrating significant cytotoxic effects on cancer cells while remaining non-toxic to normal cells .

| Property | Value |

|---|---|

| Nanoparticle Size | 200 ± 10 nm |

| Drug Encapsulation Efficiency | High |

| Biodegradability | Yes |

| Cytotoxicity (HeLa Cells) | High |

Biochemical Studies

Enzymatic Activity Research

The hydrolytic activity of ethyl N-acetyl-L-tyrosinate has been investigated in the context of tonsillar extracts. The compound's interaction with C1-esterase suggests its role in immune responses and microbial invasion resistance . Understanding these interactions could lead to insights into how certain compounds can modulate immune function.

Charge Density Studies

Advanced crystallographic studies have been conducted on N-acetyl-L-tyrosine ethyl ester monohydrate using X-ray diffraction techniques. These studies focus on the charge density distribution within the crystal structure, providing valuable data for understanding the compound's electronic properties and potential reactivity .

Case Studies

-

Chronic Tonsillitis Research

A study evaluated the hydrolytic activities of tonsillar extracts involving ethyl N-acetyl-L-tyrosinate. The results indicated a correlation between low hydrolytic activity and increased susceptibility to infections, highlighting the compound's potential role in immune modulation . -

Nanoparticle Drug Delivery

In vitro studies demonstrated that L-tyrosine-based nanoparticles loaded with doxorubicin showed enhanced cellular uptake compared to free drug formulations. This study underscores the effectiveness of using ethyl N-acetyl-L-tyrosinate in developing advanced drug delivery systems for cancer therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-acetyl-L-tyrosinate typically involves the esterification of N-acetyl-L-tyrosine. One common method includes reacting N-acetyl-L-tyrosine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Ethyl N-acetyl-L-tyrosinate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl N-acetyl-L-tyrosinate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of N-acetyl-L-tyrosinol.

Substitution: Formation of N-acetyl-L-tyrosine.

Mécanisme D'action

The mechanism of action of Ethyl N-acetyl-L-tyrosinate involves its interaction with specific enzymes and receptors. As a derivative of L-tyrosine, it can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, it may modulate signaling pathways involved in cognitive functions and neuroprotection .

Comparaison Avec Des Composés Similaires

N-acetyl-L-tyrosine: Similar structure but lacks the ethyl ester group.

L-tyrosine ethyl ester: Similar structure but lacks the acetyl group.

N-acetyl-L-phenylalanine ethyl ester: Similar ester and acetyl groups but with a different amino acid backbone.

Uniqueness: Ethyl N-acetyl-L-tyrosinate is unique due to its combined acetyl and ethyl ester functionalities, which enhance its solubility and stability compared to its parent compounds. This dual modification also allows for diverse applications in both research and industry .

Activité Biologique

Ethyl N-acetyl-L-tyrosinate (EAT) is a derivative of L-tyrosine, an amino acid that plays a crucial role in the synthesis of neurotransmitters and hormones. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of the biological activity of EAT, supported by relevant studies and findings.

EAT is an ester formed from N-acetyl-L-tyrosine and ethanol. Its molecular formula is , with a molecular weight of 221.25 g/mol. The compound exhibits hydrophilic properties due to the presence of the acetyl group, which enhances its solubility in biological systems.

1. Antioxidant Activity

EAT has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in cells. Research indicates that compounds similar to EAT can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

- Study Findings : A comparative study showed that EAT had a higher radical scavenging capacity than standard antioxidants like ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects

EAT exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

- Mechanism : EAT inhibits the activation of nuclear factor-kappa B (NF-kB), a key regulator of inflammation. By preventing NF-kB activation, EAT reduces the expression of inflammatory markers such as TNF-alpha and IL-6 .

3. Neuroprotective Effects

The neuroprotective potential of EAT is linked to its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis.

- Case Study : In a study involving neuronal cell cultures exposed to oxidative stress, EAT significantly reduced cell death and improved cell viability compared to untreated controls . This suggests that EAT may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacokinetics

The pharmacokinetic profile of EAT indicates good absorption and bioavailability when administered orally. Studies suggest that the compound is rapidly metabolized into its active forms, enhancing its efficacy in biological systems.

Propriétés

IUPAC Name |

ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAWDTAMLOJQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862437 | |

| Record name | Ethyl N-acetyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840-97-1 | |

| Record name | Ac-Tyr-OEt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ac-Tyr-OEt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Acetyl-L-Tyrosine Ethyl Ester?

A: The molecular formula of N-Acetyl-L-Tyrosine Ethyl Ester is C13H17NO4. Its molecular weight is 251.28 g/mol. [, ]

Q2: Is there spectroscopic data available for this compound?

A: Yes, studies have utilized various spectroscopic techniques to characterize N-Acetyl-L-Tyrosine Ethyl Ester. Techniques employed include 1H NMR, elemental analysis, FT-IR, and mass spectrometry. [, , ]

Q3: How is N-Acetyl-L-Tyrosine Ethyl Ester utilized in studying enzyme activity?

A: N-Acetyl-L-Tyrosine Ethyl Ester serves as a specific substrate for chymotrypsin-like enzymes. [, , ] Researchers monitor its hydrolysis to assess the activity and kinetic parameters of these enzymes. [, , , ]

Q4: Can you elaborate on the reaction mechanism involving N-Acetyl-L-Tyrosine Ethyl Ester and chymotrypsin?

A: Chymotrypsin catalyzes the hydrolysis of the ester bond in N-Acetyl-L-Tyrosine Ethyl Ester. This proceeds through a three-step mechanism involving substrate binding, acylation of the enzyme, and subsequent deacylation to regenerate the active enzyme. []

Q5: Are there alternative substrates to N-Acetyl-L-Tyrosine Ethyl Ester for studying chymotrypsin activity?

A: Yes, other substrates like p-nitrophenyl acetate, N-acetyl-L-tryptophan ethyl ester, and cinnamoyl imidazole are also utilized. [, , , ] The choice of substrate depends on the specific aspect of the enzyme's activity being investigated.

Q6: Beyond enzymology, has N-Acetyl-L-Tyrosine Ethyl Ester found applications in other research areas?

A: Indeed, it has been explored as a monomer in copolymerization reactions with ethylene, catalyzed by titanium complexes. [] This has led to the development of copolymers with enhanced hydrophilicity.

Q7: How do structural modifications of N-Acetyl-L-Tyrosine Ethyl Ester affect its interaction with enzymes?

A: Research indicates that the free and unprotonated amino group, along with the un-ionized hydroxyl group of N-Acetyl-L-Tyrosine Ethyl Ester, are crucial for its recognition and binding to the enzyme's active site. [] Alterations to these groups can significantly impact the compound's activity and binding affinity.

Q8: Have any specific structural modifications of N-Acetyl-L-Tyrosine Ethyl Ester been investigated for their impact on enzyme activity?

A: Yes, studies have examined the effect of replacing the ethyl ester group with a methyl ester (N-Acetyl-L-Tyrosine Methyl Ester) or changing the N-acetyl group to N-benzoyl (N-Benzoyl-L-Tyrosine Ethyl Ester) on the hydrolysis rate by chymotrypsin-like enzymes. [, , ]

Q9: What is known about the stability of N-Acetyl-L-Tyrosine Ethyl Ester under various conditions?

A: The compound's stability is influenced by factors like pH, temperature, and the presence of enzymes or other reactive species. [, , , ] Research suggests it is generally stable under standard storage conditions.

Q10: Has the stability of N-Acetyl-L-Tyrosine Ethyl Ester in organic solvents been explored?

A: Yes, studies have shown that adsorbing N-Acetyl-L-Tyrosine Ethyl Ester onto materials like bamboo charcoal powder can significantly enhance its stability in organic solvents like acetonitrile. []

Q11: Has N-Acetyl-L-Tyrosine Ethyl Ester been investigated in any in vivo models?

A: While the provided research primarily focuses on in vitro studies, the compound's use in understanding hatching enzyme activity in sea urchin embryos offers valuable insights into potential in vivo applications. []

Q12: Have computational methods been applied to study N-Acetyl-L-Tyrosine Ethyl Ester?

A: Yes, computational studies have been conducted to investigate the electron density distribution and thermal vibrations of N-Acetyl-L-Tyrosine Ethyl Ester monohydrate using X-ray diffraction data. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.